Cas no 100949-03-9 (2-Pyridinecarbonitrile,4-ethenyl-)
2-Pyridinecarbonitrile,4-ethenyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyridinecarbonitrile,4-ethenyl-
- Picolinonitrile,4-vinyl- (6CI)
- Picolinonitrile, 4-vinyl- (6CI)
- 4-Ethenyl-2-pyridinecarbonitrile
- 4-Vinyl-2-pyridinecarbonitrile
- DTXSID701301608
- EN300-6966180
- Z2044815633
- 4-ethenylpyridine-2-carbonitrile
- SCHEMBL4409572
- 100949-03-9
-
- Inchi: 1S/C8H6N2/c1-2-7-3-4-10-8(5-7)6-9/h2-5H,1H2
- InChI Key: VWBSHELHBHKBCF-UHFFFAOYSA-N
- SMILES: N1C=CC(C=C)=CC=1C#N
Computed Properties
- Exact Mass: 130.05318
- Monoisotopic Mass: 130.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.7A^2
- XLogP3: 1.7
Experimental Properties
- PSA: 36.68
2-Pyridinecarbonitrile,4-ethenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6966180-0.05g |
4-ethenylpyridine-2-carbonitrile |
100949-03-9 | 95% | 0.05g |
$229.0 | 2023-05-29 | |
| Enamine | EN300-6966180-0.1g |
4-ethenylpyridine-2-carbonitrile |
100949-03-9 | 95% | 0.1g |
$342.0 | 2023-05-29 | |
| Enamine | EN300-6966180-0.25g |
4-ethenylpyridine-2-carbonitrile |
100949-03-9 | 95% | 0.25g |
$487.0 | 2023-05-29 | |
| Enamine | EN300-6966180-0.5g |
4-ethenylpyridine-2-carbonitrile |
100949-03-9 | 95% | 0.5g |
$768.0 | 2023-05-29 | |
| Enamine | EN300-6966180-1.0g |
4-ethenylpyridine-2-carbonitrile |
100949-03-9 | 95% | 1g |
$986.0 | 2023-05-29 | |
| Enamine | EN300-6966180-2.5g |
4-ethenylpyridine-2-carbonitrile |
100949-03-9 | 95% | 2.5g |
$1931.0 | 2023-05-29 | |
| Enamine | EN300-6966180-5.0g |
4-ethenylpyridine-2-carbonitrile |
100949-03-9 | 95% | 5g |
$2858.0 | 2023-05-29 | |
| Enamine | EN300-6966180-10.0g |
4-ethenylpyridine-2-carbonitrile |
100949-03-9 | 95% | 10g |
$4236.0 | 2023-05-29 | |
| 1PlusChem | 1P009SCE-50mg |
Picolinonitrile, 4-vinyl- (6CI) |
100949-03-9 | 95% | 50mg |
$335.00 | 2023-12-27 | |
| 1PlusChem | 1P009SCE-100mg |
Picolinonitrile, 4-vinyl- (6CI) |
100949-03-9 | 95% | 100mg |
$485.00 | 2023-12-27 |
2-Pyridinecarbonitrile,4-ethenyl- Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-Pyridinecarbonitrile,4-ethenyl-
Introduction to 2-Pyridinecarbonitrile,4-ethenyl- (CAS No. 100949-03-9)
2-Pyridinecarbonitrile,4-ethenyl-, identified by its Chemical Abstracts Service (CAS) number 100949-03-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom incorporated into a six-membered ring structure. The presence of both a nitrile group and an ethenyl (vinyl) substituent makes 2-Pyridinecarbonitrile,4-ethenyl- a versatile intermediate with potential applications in the synthesis of various bioactive molecules.
The structural features of 2-Pyridinecarbonitrile,4-ethenyl- contribute to its unique chemical properties, which include reactivity at both the nitrile and vinyl positions. This dual functionality allows for diverse synthetic pathways, making it a valuable building block in medicinal chemistry. The compound's ability to undergo various transformations, such as nucleophilic addition, metal-catalyzed coupling reactions, and cyclization processes, underscores its importance in the development of novel therapeutic agents.
In recent years, the pharmaceutical industry has seen a surge in interest for pyridine derivatives due to their broad spectrum of biological activities. 2-Pyridinecarbonitrile,4-ethenyl- has been explored as a precursor in the synthesis of compounds with potential antimicrobial, anti-inflammatory, and anticancer properties. Its incorporation into more complex molecular frameworks has led to the discovery of several lead compounds that are currently undergoing further investigation in preclinical studies.
One of the most compelling aspects of 2-Pyridinecarbonitrile,4-ethenyl- is its role in the development of small-molecule inhibitors targeting specific enzymatic pathways. For instance, researchers have leveraged its structure to design molecules that interact with protein kinases and other critical enzymes involved in disease mechanisms. The nitrile group serves as a hinge-binding motif, while the ethenyl side chain provides additional spatial orientation for optimal binding affinity. Such design principles have been instrumental in generating high-affinity inhibitors with improved selectivity and reduced toxicity.
The synthetic accessibility of 2-Pyridinecarbonitrile,4-ethenyl- has also contributed to its widespread use in academic and industrial research. Several synthetic routes have been reported, ranging from multi-step organic transformations to more streamlined one-pot procedures. These methods often involve palladium-catalyzed cross-coupling reactions between halogenated pyridines and acrylonitrile derivatives, highlighting the compound's utility as a cross-coupling precursor. The efficiency and scalability of these synthetic protocols have made 2-Pyridinecarbonitrile,4-ethenyl- an indispensable reagent in modern drug discovery pipelines.
Advances in computational chemistry have further enhanced the utility of 2-Pyridinecarbonitrile,4-ethenyl- by enabling rapid virtual screening and molecular docking studies. These computational approaches allow researchers to predict the binding modes of potential drug candidates and optimize their structures before experimental synthesis. The integration of machine learning algorithms has also facilitated the identification of novel derivatives with enhanced pharmacological properties.
The versatility of 2-Pyridinecarbonitrile,4-ethenyl- extends beyond pharmaceutical applications into materials science and agrochemical research. Its ability to form coordination complexes with transition metals has been exploited in the development of catalysts for organic transformations. Additionally, its incorporation into polymer matrices has led to novel materials with tailored electronic and optical properties.
In conclusion,2-Pyridinecarbonitrile,4-ethenyl-(CAS No. 100949-03-9) represents a cornerstone compound in contemporary chemical research. Its unique structural features and reactivity profile make it an invaluable tool for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new synthetic strategies and biological functions,2-Pyridinecarbonitrile,4-ethenyl--will undoubtedly remain at the forefront of innovation in medicinal chemistry and beyond.
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